![molecular formula C10H8BrF3O3 B6296356 2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane CAS No. 2221812-20-8](/img/structure/B6296356.png)
2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole” is a heterocyclic aromatic organic compound . This molecule contains an aromatic ring enhanced with a thiazole ring and a trifluoromethoxy group (-OCF3) at the 6-position with a bromine atom at the 2-position.
Synthesis Analysis
One of the methods to synthesize a similar compound involves the reaction of 2-aminothiophenol with 2-bromo-6-(trifluoromethoxy)benzaldehyde in the presence of sodium methoxide in methanol .
Molecular Structure Analysis
The molecular formula of “2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole” is C8H3BrF3NOS . The average mass is 298.080 Da and the monoisotopic mass is 296.907074 Da .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and channels, such as voltage-dependent na+ channels .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in their function .
Pharmacokinetics
The compound’s predicted boiling point is 2638±400 °C, and its predicted density is 175±01 g/cm3 . These properties could potentially impact its bioavailability.
properties
IUPAC Name |
2-[2-bromo-6-(trifluoromethoxy)phenyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c11-6-2-1-3-7(17-10(12,13)14)8(6)9-15-4-5-16-9/h1-3,9H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWPZLRUGZVDRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC=C2Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-6-trifluoromethoxyphenyl)-1,3-dioxolane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.